molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9

Imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1313169
CAS RN: 6653-96-9
M. Wt: 134.14 g/mol
InChI Key: DCLWNTIANRACSB-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of 6-chloroimidazo[1,2-b]pyridazine (5.00 g, 32.6 mmol) in a 25% aqueous ammonia water (50 ml) was stirred in a sealed tube at 180° C. for 8 hours, and the reaction solution was distilled off under reduced pressure. A form solid was separated by filtration, which was washed with water to give 2.94 g (67.3%) of the desired product as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
67.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.O.[NH3:12]>>[N:10]1[CH:9]=[CH:8][N:6]2[C:5]=1[CH:4]=[CH:3][C:2]([NH2:12])=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=CN2
Name
Quantity
50 mL
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
A form solid was separated by filtration, which
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2N=C(C=CC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.